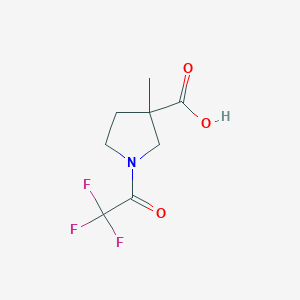

3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid

Description

3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a trifluoroacetyl group at the nitrogen atom and a carboxylic acid substituent at the 3-position of the pyrrolidine ring. This structure imparts unique physicochemical properties, such as enhanced metabolic stability and electron-withdrawing effects due to the trifluoromethyl group.

Properties

Molecular Formula |

C8H10F3NO3 |

|---|---|

Molecular Weight |

225.16 g/mol |

IUPAC Name |

3-methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C8H10F3NO3/c1-7(6(14)15)2-3-12(4-7)5(13)8(9,10)11/h2-4H2,1H3,(H,14,15) |

InChI Key |

VPFJFNPPACAETO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(C1)C(=O)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrolysis and Derivatization of Pyrrolidine Derivatives

One prominent method involves hydrolyzing pyrrolidine derivatives followed by targeted trifluoroacetylation. This approach is detailed in patent literature, where pyrrolidine-2-carboxylic acid derivatives are hydrolyzed using alkali bases such as sodium hydroxide or potassium hydroxide. The hydrolysis step converts ester or amide functionalities into free acids, which then serve as substrates for trifluoroacetylation.

- Hydrolysis of precursor compounds (e.g., esters or amides) using alkali bases under mild conditions.

- Catalytic hydrogenation of intermediate compounds employing chiral catalysts, enabling stereoselective synthesis.

- Trifluoroacetylation of the resulting amino acid derivatives via acylation with trifluoroacetic anhydride or trifluoroacetyl chloride.

Pyrrolidine derivative → Hydrolysis (NaOH/KOH) → Free acid → Trifluoroacetylation (TFAA or trifluoroacetyl chloride) → 3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Hydrolysis | Alkali hydroxide (NaOH, KOH) | Mild heating, aqueous medium | Converts esters/amides to acids |

| Trifluoroacetylation | Trifluoroacetic anhydride (TFAA) | 0–25°C, inert atmosphere | Acylation of amino groups |

Reference: Patent EP3015456A1 describes hydrolysis and subsequent trifluoroacetylation of pyrrolidine derivatives, emphasizing mild conditions and cost-effectiveness.

Direct Trifluoroacetylation of Pyrrolidine Frameworks

Another approach involves direct trifluoroacetylation of pyrrolidine rings, often utilizing trifluoroacetic anhydride in the presence of catalysts or bases. This method is advantageous for late-stage modifications and is widely used in medicinal chemistry.

- Dissolving pyrrolidine derivatives in an inert solvent such as dichloromethane.

- Adding trifluoroacetic anhydride (TFAA) with catalytic amounts of pyridine or DMAP.

- Stirring at low temperatures (0–25°C) to control reaction rate and selectivity.

- Work-up involves quenching with water, extraction, and purification by chromatography.

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Dichloromethane | Inert, volatile |

| Catalyst | Pyridine or DMAP | Enhances acylation |

| Temperature | 0–25°C | Mild, controlled |

Reference: Baumann et al. (2016) demonstrated trifluoroacetylation of pyrrolidine derivatives, achieving yields up to 76% under mild conditions, emphasizing the cost-effectiveness and operational simplicity of this route.

Multi-step Synthesis via Intermediate Formation

A more elaborate route involves synthesizing key intermediates such as substituted pyrrolidines, followed by selective acylation. For example, the synthesis of N-tert-butoxycarbonyl-2-t-butyloxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole derivatives, which are then trifluoroacetylated at specific sites.

- Formation of pyrrolidine rings via cyclization of amino acids or amino alcohols.

- Protection of amino groups with tert-butoxycarbonyl groups.

- Introduction of trifluoroacetyl groups via acylation with TFAA or trifluoroacetyl chloride.

- Deprotection to yield the final trifluoroacetylated pyrrolidine carboxylic acid.

- Use of protecting groups enhances selectivity.

- Reaction conditions are optimized to prevent over-acylation or side reactions.

- Purification typically involves chromatography and recrystallization.

Reference: The synthesis of N-tert-butoxycarbonyl derivatives in recent literature showcases the versatility of protecting group strategies in complex molecule synthesis.

Catalytic Hydrogenation and Chiral Synthesis

Chiral catalysts facilitate stereoselective synthesis of pyrrolidine derivatives, which are then subjected to trifluoroacetylation. Catalytic hydrogenation using chiral catalysts such as those represented by specific formulae (e.g., M1 or M2) enables the formation of stereochemically pure intermediates.

- Hydrogenation of precursor compounds under hydrogen atmosphere with chiral catalysts.

- Subsequent trifluoroacetylation of the amino group.

- Final deprotection and purification.

- Stereoselectivity.

- Mild reaction conditions.

- Cost-effective raw materials.

Reference: Patent literature highlights the use of chiral catalysts in hydrogenation steps, improving enantiomeric excess and overall yield.

Summary of Data and Material Compatibility

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrolysis + Trifluoroacetylation | NaOH/KOH, TFAA | Mild heating, room temp | Variable | Cost-effective, versatile | Multi-step, requires purification |

| Direct trifluoroacetylation | TFAA, pyridine | 0–25°C | Up to 76% | One-pot, late-stage modification | Sensitive to moisture |

| Intermediate-based synthesis | Protecting groups, acylation | Controlled, multi-step | High | Selectivity, stereochemistry control | Longer synthesis time |

| Catalytic hydrogenation | Chiral catalysts, H2 | Mild, controlled | Enantioselective | Stereochemically pure | Catalyst cost |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Scientific Research Applications

3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid serves various purposes in scientific research:

- Chemistry It acts as a building block in synthesizing complex molecules and as a reagent in organic reactions.

- Biology The compound is studied for its potential biological activity and how it interacts with biological targets.

- Medicine It is investigated for potential therapeutic uses, including as a precursor for drug development.

- Industry It is used to develop new materials with unique properties, like fluorinated polymers.

Chemical Reactions

3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid can undergo oxidation, reduction, and substitution reactions.

- Oxidation Under specific conditions, the compound can be oxidized to form corresponding oxidized products.

- Reduction Reduction reactions can modify the functional groups present in the compound.

- Substitution The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The resulting products depend on the specific reaction conditions and reagents used. Oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.

3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid has potential biological activities, especially in medicinal chemistry and pharmacology. The trifluoroacetyl group enhances the compound's reactivity and binding affinity to biological targets, potentially leading to therapeutic effects. Current investigations are centered on its mechanisms, which may involve modulating key signaling pathways associated with inflammation and oxidative stress.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Trifluoroacetyl vs.

- Backbone Differences : Pyridine derivatives (e.g., 4-(trifluoromethyl)-3-pyridinecarboxylic acid) exhibit aromatic stability and distinct electronic properties compared to pyrrolidine-based compounds, influencing solubility and reactivity .

- Functional Group Impact : The 5-oxo group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid simplifies the structure but reduces steric hindrance compared to trifluoroacetyl-substituted analogs .

Biological Activity

3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid is a compound featuring a pyrrolidine ring with a trifluoroacetyl group and a carboxylic acid. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉F₃NO₃ |

| Molecular Weight | 225.16 g/mol |

| IUPAC Name | 3-methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |

| InChI Key | VPFJFNPPACAETO-UHFFFAOYSA-N |

Synthesis

The synthesis of 3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid typically involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by functionalization to introduce the trifluoroacetyl group. This method allows for the efficient production of the compound with high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound's reactivity and binding affinity to biological targets, potentially leading to various therapeutic effects. The exact mechanisms are still under investigation but may involve modulation of key signaling pathways associated with inflammation and oxidative stress .

Pharmacological Effects

Research indicates that 3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid exhibits notable anti-inflammatory properties. It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown that derivatives of similar compounds can exhibit significant COX-1 and COX-2 inhibitory activities .

Anti-inflammatory Activity

A study evaluating various pyrrolidine derivatives indicated that compounds similar to 3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid displayed promising anti-inflammatory effects. For instance, certain derivatives showed IC₅₀ values in the low micromolar range against COX enzymes, suggesting their potential as therapeutic agents for inflammatory diseases .

Toxicity and Safety Profile

In vivo studies assessing the toxicity of related compounds have demonstrated favorable safety profiles. For example, acute oral toxicity tests indicated that derivatives had LD₅₀ values exceeding 2000 mg/kg in mice, suggesting low toxicity levels .

Comparative Analysis

To better understand the uniqueness of 3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid compared to similar compounds, a comparison table is provided below:

| Compound | Molecular Formula | IC₅₀ (µM) | Notable Activity |

|---|---|---|---|

| 3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid | C₈H₉F₃NO₃ | TBD | Anti-inflammatory |

| 2-(Trifluoromethyl)pyridine-3-carboxylic acid | C₇H₄F₃NO₂ | TBD | Antimicrobial |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₈H₈F₂N₂O₂ | TBD | Anticancer |

Q & A

Q. What are the key steps and considerations in synthesizing 3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves:

- Pyrrolidine Ring Formation : Start with a pyrrolidine precursor (e.g., 3-methylpyrrolidine) and introduce the carboxylic acid group via carboxylation or oxidation reactions.

- Trifluoroacetylation : React the pyrrolidine intermediate with trifluoroacetic anhydride (TFAA) under inert atmosphere (N₂/Ar) in anhydrous solvents like dichloromethane (DCM) or THF.

- Purification : Use recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) to isolate the product.

Critical considerations include maintaining anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group and optimizing reaction time/temperature to avoid side reactions (e.g., over-acylation) .

Q. How can researchers ensure safe handling and storage of 3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid given its reactive trifluoroacetyl group?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves (EN374-compliant), and safety goggles. Avoid contact with strong acids/bases or oxidizers, as the trifluoroacetyl group is susceptible to hydrolysis or decomposition .

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent moisture absorption. Desiccants (e.g., silica gel) should be included in storage vials.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.

Q. What spectroscopic methods are most effective for characterizing the structure and purity of 3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the trifluoroacetyl group (CF₃: δ ~117 ppm in ¹³C NMR) and pyrrolidine ring protons (e.g., δ 2.5–3.5 ppm for methyl and backbone protons) .

- LCMS/HRMS : Electrospray ionization (ESI) in negative/positive ion mode to verify molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the stereochemical outcomes of reactions involving 3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid derivatives in enantioselective catalysis?

- Methodological Answer : The electron-withdrawing trifluoroacetyl group enhances hydrogen-bonding interactions with substrates, stabilizing transition states in asymmetric reactions. For example:

- Catalytic Applications : Use (R)- or (S)-configured derivatives in anti-Mannich reactions (e.g., with α-imino esters) to achieve high enantioselectivity (>99% ee) via transition-state stabilization .

- Stereocontrol : Monitor diastereomeric ratios (dr) via chiral HPLC or NMR derivatization (e.g., Mosher’s ester analysis).

Q. What strategies can be employed to resolve contradictions in biological activity data reported for 3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid across different studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, antitumor activity may vary due to differences in cell permeability or metabolic stability .

- Orthogonal Assays : Validate activity using multiple methods (e.g., MTT assay, apoptosis markers, and enzymatic inhibition).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing CF₃ with CH₃ or Cl) to isolate the role of the trifluoroacetyl group .

Q. What advanced computational methods are recommended for predicting the reactivity of trifluoroacetylated pyrrolidine derivatives in complex reaction systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to model reaction pathways (e.g., trifluoroacetyl group participation in nucleophilic acyl substitutions) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities.

- Software Tools : Use Gaussian, ORCA, or Schrödinger Suite for energy minimization and electrostatic potential mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.